molecular formula C24H26FN3O2S B2862277 Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate CAS No. 863017-38-3

Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate

Cat. No. B2862277
CAS RN: 863017-38-3
M. Wt: 439.55
InChI Key: IENLYVGTSNQQPQ-UHFFFAOYSA-N
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Description

Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Neuroleptic Activity and Dopamine-Uptake Inhibition

A study on a series of 1-piperazino-3-phenylindans, which share structural similarities with the compound , highlighted their synthesis and testing for neuroleptic and thymoleptic activity. The research found neuroleptic activity in trans racemates associated with enantiomers, emphasizing the systematic variation of structural components to develop potent and long-acting neuroleptic compounds. This study particularly noted the importance of dopamine-uptake inhibition in optimizing thymoleptic activity, demonstrating high enantioselectivity for both cis and trans racemates in inhibiting dopamine uptake (Böge Kp, 1983).

Antitumor Activity

Novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds were synthesized and evaluated for cytotoxic activity against several tumor cell lines. The study found that compounds with specific substituents showed significantly potent cytotoxicity by in vitro testing, with one derivative exhibiting potent antitumor activity against human carcinoma without causing undesirable effects in mice (H. Naito et al., 2005).

Cardiovascular Pharmacology

Another research effort synthesized aryloxyaminopropanols to influence cardiovascular functions, such as hypertension and ischemic cardiac disease, favorably. This study evaluated the beta-antiadrenergic and vasodilatative activities of these compounds, finding that certain alkyl substitutions of phenylcarbamate were more effective in decreasing heart rate and inhibiting the positive chronotropic effect of isoprenaline (T. Goněc et al., 2008).

Fluorescent Logic Gates

Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates highlighted the design and synthesis of compounds acting as fluorescent logic gates. These molecules, studied in different solvent conditions, demonstrated the potential for probing the microenvironment of cellular membranes and protein interfaces by altering solvent polarity, thus reconfiguring the logic gates between TRANSFER and AND logic (Gabriel Gauci & David C. Magri, 2022).

Antimicrobial and Antifungal Activity

A study synthesized derivatives of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine and evaluated their antimicrobial and antifungal activities. Compounds showed potent activity against specific bacterial and fungal strains, with one compound exhibiting better inhibitory activity than the standard drug chloramphenicol against P. aeruginosa (V. Mishra & T. Chundawat, 2019).

properties

IUPAC Name

phenyl N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-19-8-3-2-4-9-19)23(22-12-7-17-31-22)28-15-13-27(14-16-28)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENLYVGTSNQQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate

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